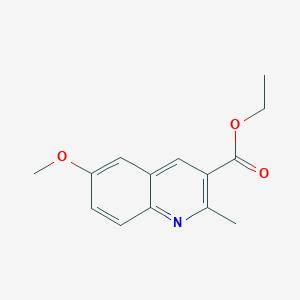
6-甲氧基-2-甲基喹啉-3-羧酸乙酯
描述
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a quinoline core substituted with a methoxy group at the 6-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position
科学研究应用
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound’s unique structural features make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is employed in the synthesis of dyes and pigments due to its chromophoric properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Methylation: The methyl group at the 2-position can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate follows similar synthetic routes but may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave irradiation and green solvents like ethanol can also be considered to make the process more environmentally friendly .
Types of Reactions:
Oxidation: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate can undergo oxidation reactions, particularly at the methyl group, to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 6-methoxy-2-methylquinoline-3-carboxylic acid.
Reduction: 6-methoxy-2-methylquinoline-3-carbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
作用机制
The mechanism of action of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and ester groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
相似化合物的比较
6-Methoxy-2-methylquinoline-3-carboxylic acid: Lacks the ethyl ester group but shares similar structural features.
7-Methoxy-2-methylquinoline-3-carboxylic acid ethyl ester: Similar structure but with the methoxy group at the 7-position.
4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester: Contains a chloro substituent at the 4-position.
Uniqueness: Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the ethyl ester group at the 3-position enhances its solubility and reactivity compared to similar compounds .
属性
IUPAC Name |
ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(16)12-8-10-7-11(17-3)5-6-13(10)15-9(12)2/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOZEQYEQPQCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347175 | |
| Record name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86210-92-6 | |
| Record name | Ethyl 6-methoxy-2-methyl-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86210-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 6-methoxy-2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86210-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



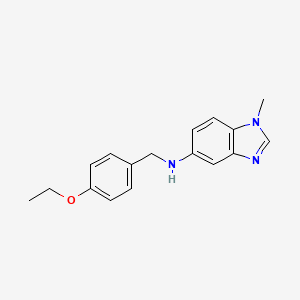



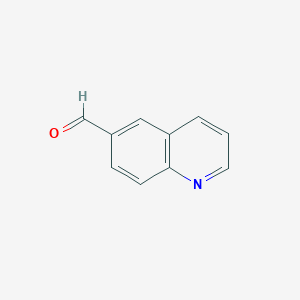
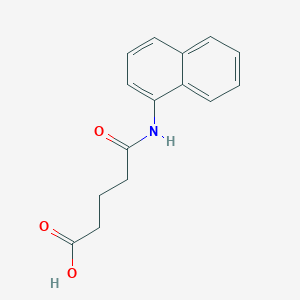
![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)
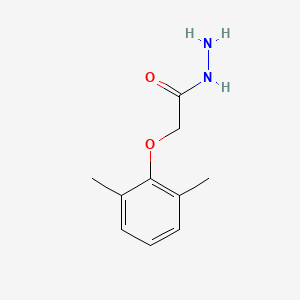
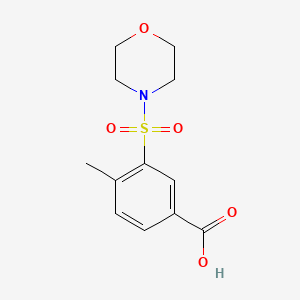

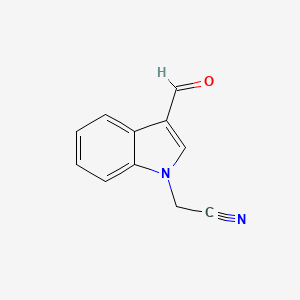

![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)
